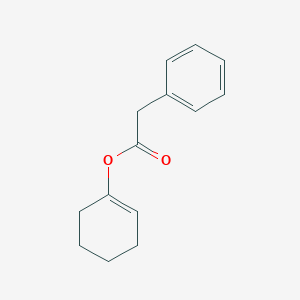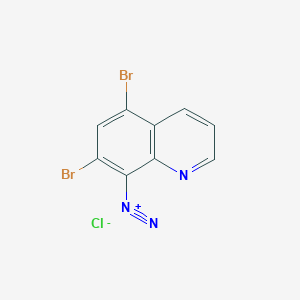
5,7-Dibromoquinoline-8-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibromoquinoline-8-diazonium chloride is a chemical compound with the molecular formula C9H5Br2N2Cl. It is a diazonium salt derived from quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 5 and 7 positions of the quinoline ring and the diazonium group at the 8 position make this compound unique and significant in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinoline-8-diazonium chloride typically involves the following steps:
Bromination of Quinoline: Quinoline is first brominated at the 5 and 7 positions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step yields 5,7-dibromoquinoline.
Diazotization: The 5,7-dibromoquinoline is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and diazotization processes, ensuring higher yields and purity of the final product.
化学反应分析
Types of Reactions
5,7-Dibromoquinoline-8-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base such as sodium acetate (NaOAc) are typical reagents.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 5,7-dibromoquinoline derivatives with various substituents replacing the diazonium group.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 5,7-dibromoquinoline-8-amine.
科学研究应用
5,7-Dibromoquinoline-8-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5,7-Dibromoquinoline-8-diazonium chloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atoms at the 5 and 7 positions also influence the reactivity and stability of the compound, making it suitable for various applications.
相似化合物的比较
Similar Compounds
- 5-Bromoquinoline-8-diazonium chloride
- 7-Bromoquinoline-8-diazonium chloride
- Quinoline-8-diazonium chloride
Comparison
Compared to its similar compounds, 5,7-Dibromoquinoline-8-diazonium chloride is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it more suitable for specific applications, such as the synthesis of complex organic molecules and dyes, where higher reactivity is required.
属性
CAS 编号 |
498557-20-3 |
|---|---|
分子式 |
C9H4Br2ClN3 |
分子量 |
349.41 g/mol |
IUPAC 名称 |
5,7-dibromoquinoline-8-diazonium;chloride |
InChI |
InChI=1S/C9H4Br2N3.ClH/c10-6-4-7(11)9(14-12)8-5(6)2-1-3-13-8;/h1-4H;1H/q+1;/p-1 |
InChI 键 |
OGNHQZTWMSFNPF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)[N+]#N)N=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

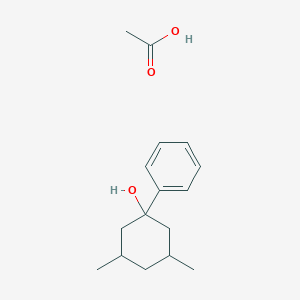
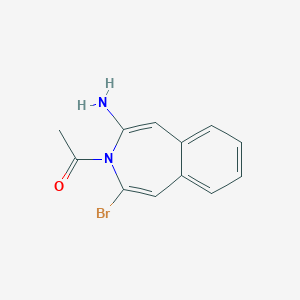

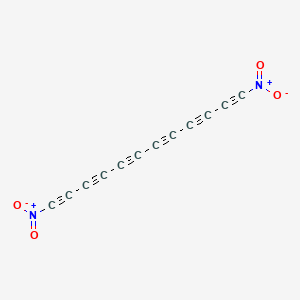
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
